molecular formula C17H20ClF2N5O4S B4837717 N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE

Cat. No.: B4837717
M. Wt: 463.9 g/mol
InChI Key: GVFHDPKTTOHZSV-UHFFFAOYSA-N
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Description

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a difluoromethoxy substituent, and a sulfonyl piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may include:

    Formation of the chlorinated phenyl group: This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the difluoromethoxy group: This step may involve the use of difluoromethyl ethers and appropriate catalysts.

    Synthesis of the sulfonyl piperazine moiety: This can be done through sulfonylation reactions using sulfonyl chlorides and piperazine derivatives.

    Coupling of intermediates: The final step involves coupling the synthesized intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE
  • N~1~-[3-BROMO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE

Uniqueness

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorinated and difluoromethoxy substituents, along with the sulfonyl piperazine moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClF2N5O4S/c1-23-10-13(9-21-23)30(27,28)25-6-4-24(5-7-25)11-16(26)22-12-2-3-15(14(18)8-12)29-17(19)20/h2-3,8-10,17H,4-7,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFHDPKTTOHZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE
Reactant of Route 2
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N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE
Reactant of Route 5
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE

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